1-Amino-2-methylcyclohexanecarboxylic acid

Descripción

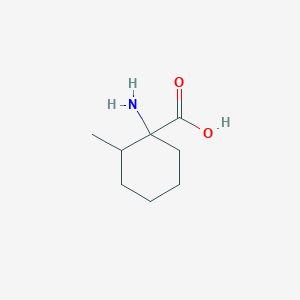

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-amino-2-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-4-2-3-5-8(6,9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJBDGZSTFAYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284799 | |

| Record name | 1-Amino-2-methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13725-01-4 | |

| Record name | 1-Amino-2-methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Amino 2 Methylcyclohexanecarboxylic Acid

Asymmetric Strecker Synthesis Approaches

The Asymmetric Strecker synthesis is a cornerstone for the preparation of α-amino acids, including 1-Amino-2-methylcyclohexanecarboxylic acid. This method involves the reaction of a ketone with a chiral amine and a cyanide source to form an intermediate α-amino nitrile, which is then hydrolyzed to the desired amino acid. wikipedia.org

Preparation of α-Amino Nitriles through Asymmetric Strecker Synthesis

The initial and critical step in the synthesis of this compound via the Strecker reaction is the formation of diastereomeric α-amino nitriles. researchgate.netcapes.gov.br This is achieved by reacting a suitable ketone with a chiral amine, which serves as a chiral auxiliary, followed by the addition of a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). researchgate.net The choice of the chiral amine is pivotal in directing the stereochemical outcome of the reaction. For instance, (R)- and (S)-1-phenylethylamine are commonly employed as chiral auxiliaries. researchgate.net

The reaction proceeds through the formation of a chiral ketimine intermediate, to which the cyanide ion adds. researchgate.net The stereoselectivity of this addition is influenced by the steric hindrance and electronic properties of both the ketone and the chiral amine. The resulting product is a mixture of diastereomeric α-amino nitriles. researchgate.netcapes.gov.br

Influence of Solvent on Stereocontrol (Kinetic vs. Thermodynamic) in Strecker Reactions

The solvent plays a crucial role in determining the diastereomeric ratio of the α-amino nitriles formed during the Strecker synthesis. The reaction can be steered towards either kinetic or thermodynamic control depending on the solvent system used. researchgate.netcapes.gov.brresearchgate.net

Thermodynamic Control: In protic solvents, such as methanol (B129727) (MeOH), the reaction is under thermodynamic control. researchgate.netcapes.gov.brresearchgate.net This implies that the product ratio reflects the relative thermodynamic stabilities of the diastereomeric products. The reversibility of the cyanide addition in protic media allows for equilibration to the more stable diastereomer. researchgate.net

Kinetic Control: In contrast, aprotic solvents like hexane (B92381) favor kinetic control. researchgate.netcapes.gov.brresearchgate.net Under these conditions, the product ratio is determined by the relative rates of formation of the diastereomers, reflecting the energies of the transition states leading to each product.

This solvent-dependent stereocontrol provides a powerful tool for selectively synthesizing the desired diastereomer of the α-amino nitrile intermediate. researchgate.netamanote.com

Conversion of Amino Nitriles and Amides to Carboxylic Acids

Once the desired α-amino nitrile diastereomers are obtained and separated, they are converted to the final this compound. This transformation is typically a multi-step process. researchgate.netcapes.gov.br

First, the nitrile group is hydrolyzed to a carboxamide. This is often achieved by treatment with concentrated sulfuric acid (H₂SO₄). researchgate.netnih.gov The resulting diastereomeric α-amino amides can then be separated using chromatographic techniques such as column chromatography (CC), low-pressure liquid chromatography (LPLC), and high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net

Following separation, the amino amides undergo further hydrolysis, usually under acidic conditions with concentrated hydrochloric acid (HCl), to yield the final carboxylic acid. researchgate.netcapes.gov.br Additionally, if protecting groups were used on the amine functionality, a deprotection step, such as hydrogenolysis with a Palladium on carbon (Pd/C) catalyst, is required. researchgate.netcapes.gov.br

Stereoselective Synthesis of Diastereomers and Enantiomers

Achieving high stereoselectivity is paramount in the synthesis of complex molecules like this compound. This involves controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the stereocenters.

Control of Absolute Configuration in Cyclohexane-Derived Amino Acids

The absolute configuration of the final amino acid is determined by the chirality of the starting materials and the reaction conditions. In the context of the asymmetric Strecker synthesis, the choice of the chiral auxiliary is the primary determinant of the absolute configuration. researchgate.netnih.govunirioja.es For example, using (S)-1-phenylethylamine as the chiral auxiliary will lead to the formation of one set of enantiomers, while the (R)-enantiomer of the auxiliary will produce the opposite enantiomers. researchgate.net

The absolute configuration of the synthesized compounds is often confirmed through X-ray crystallographic analysis of suitable crystalline derivatives, and the configurations of other stereoisomers can be established through chemical correlations. researchgate.net

Strategies for Enantiomeric Excess (ee) Optimization

Optimizing the enantiomeric excess (ee) is a critical goal in asymmetric synthesis. In the synthesis of this compound, several strategies are employed to maximize the ee.

The selection of the chiral auxiliary is a key factor. Different chiral amines can offer varying degrees of stereochemical induction. nih.gov Furthermore, the reaction conditions, including the choice of solvent and temperature, can significantly impact the enantioselectivity of the cyanide addition step. For instance, in some asymmetric Strecker reactions, the solvent can influence the facial selectivity of the nucleophilic attack on the imine intermediate. nih.gov

Synthetic Accessibility and Methodological Refinements

The primary route for obtaining the stereoisomers of this compound has been through the asymmetric Strecker synthesis. researchgate.netcapes.gov.br This classical method for amino acid synthesis has been refined to control the stereochemical outcome when applied to cyclic ketones like 2-methylcyclohexanone (B44802).

A key study by Volk and Frahm detailed the synthesis of all four stereoisomers of this compound. researchgate.netcapes.gov.br Their approach begins with the asymmetric Strecker synthesis, reacting 2-methylcyclohexanone with a chiral amine, typically (R)- or (S)-1-phenylethylamine, and a cyanide source. This initial reaction yields a diastereomeric mixture of α-amino nitriles. The subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by removal of the chiral auxiliary, affords the target amino acids. researchgate.netcapes.gov.br

A significant refinement in this methodology is the understanding and manipulation of reaction conditions to influence the diastereomeric ratio of the intermediate α-amino nitriles. researchgate.netcapes.gov.br It was discovered that the stereochemical course of the asymmetric Strecker synthesis is highly dependent on the solvent used, highlighting a key methodological refinement.

Kinetic vs. Thermodynamic Control:

The formation of the intermediate α-amino nitriles can be directed by either kinetic or thermodynamic control, depending on the solvent system employed. researchgate.netcapes.gov.br

In aprotic solvents , such as hexane, the reaction is under kinetic control . This means the product distribution is determined by the relative rates of formation of the different diastereomers.

In protic solvents , such as methanol, the reaction is under thermodynamic control . In this case, the product ratio reflects the relative thermodynamic stabilities of the diastereomeric products, as an equilibrium is established. researchgate.netcapes.gov.br

This solvent-dependent control is a crucial refinement, as it allows for the preferential formation of different diastereomers from the same starting materials, thereby improving the synthetic accessibility of specific target isomers.

Asymmetric Strecker Synthesis: Reaction of 2-methylcyclohexanone with a chiral amine and cyanide to form a diastereomeric mixture of α-amino nitriles.

Partial Hydrolysis: The α-amino nitriles are partially hydrolyzed to the corresponding α-amino amides.

Separation: The diastereomeric α-amino amides are separated using chromatographic techniques such as column chromatography (CC), low-pressure liquid chromatography (LPLC), and high-performance liquid chromatography (HPLC). researchgate.netcapes.gov.br

Hydrolysis and Deprotection: The separated amides are then fully hydrolyzed to the carboxylic acids, and the chiral auxiliary is removed by hydrogenolysis to yield the final enantiomerically pure 1-amino-2-methylcyclohexanecarboxylic acids. researchgate.netcapes.gov.br

The research findings from the asymmetric Strecker synthesis of the four stereoisomers of this compound are detailed in the following table.

| Starting Materials | Reaction Conditions | Intermediate Products | Separation Method | Final Products |

| 2-Methylcyclohexanone, (R)- or (S)-1-phenylethylamine, Cyanide Source | Protic (e.g., MeOH) or Aprotic (e.g., Hexane) Solvents | Diastereomeric mixture of α-amino nitriles | Not specified for nitriles | Not applicable |

| Diastereomeric mixture of α-amino nitriles | Concentrated H₂SO₄ | Diastereomeric mixture of α-amino amides | CC, LPLC, HPLC | Separated α-amino amides |

| Separated α-amino amides | 1. Pd/C, H₂ 2. Concentrated HCl | Not applicable | Not applicable | Four stereoisomers of this compound |

The successful synthesis and separation of all four stereoisomers demonstrate the synthetic accessibility of these complex amino acids. The key methodological refinement lies in the strategic use of solvent to control the stereochemical outcome of the initial Strecker reaction, which subsequently facilitates the isolation of the desired final products. researchgate.netcapes.gov.br

Stereochemical and Conformational Analysis of 1 Amino 2 Methylcyclohexanecarboxylic Acid

Identification and Characterization of Stereoisomers

The presence of two chiral carbons at positions C1 (bearing the amino and carboxylic acid groups) and C2 (bearing the methyl group) gives rise to multiple stereoisomers. ontosight.ai The spatial arrangement of these substituents defines the molecule's absolute and relative stereochemistry.

With two distinct chiral centers, 1-Amino-2-methylcyclohexanecarboxylic acid can exist as a total of four possible stereoisomers (2n, where n=2). libretexts.org These stereoisomers comprise two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is diastereomeric. libretexts.orglibretexts.org

The stereoisomers are typically classified based on the relative orientation of the amino and methyl groups as either cis (on the same side of the cyclohexane (B81311) ring) or trans (on opposite sides). researchgate.net

Cis Isomers : This pair consists of the (1R, 2S) and (1S, 2R) enantiomers. In this configuration, the methyl group and the amino group are on the same face of the cyclohexane ring.

Trans Isomers : This pair consists of the (1R, 2R) and (1S, 2S) enantiomers. Here, the methyl group and the amino group are on opposite faces of the ring.

Enantiomers possess identical physical properties, such as melting point and solubility, differing only in their ability to rotate plane-polarized light. masterorganicchemistry.com In contrast, diastereomers, like the cis and trans pairs, have distinct physical properties, which allows for their separation using standard laboratory techniques like chromatography or crystallization. libretexts.orgresearchgate.net The synthesis of these specific stereoisomers can be achieved through asymmetric methods, often involving the separation of diastereomeric intermediates. researchgate.net

| Stereochemical Relationship | Isomer Configuration | Relative Orientation of Substituents (-NH₂ and -CH₃) |

|---|---|---|

| Enantiomeric Pair 1 (trans) | (1R, 2R) | Opposite sides of the ring |

| (1S, 2S) | ||

| Enantiomeric Pair 2 (cis) | (1R, 2S) | Same side of the ring |

| (1S, 2R) | ||

| Diastereomeric Relationship | Any cis isomer is a diastereomer of any trans isomer (e.g., (1R, 2S) and (1R, 2R)). |

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. nih.gov This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which allows for the conclusive assignment of R/S configurations.

While a routine diffraction experiment readily establishes the relative configuration of stereocenters, determining the absolute configuration can be more challenging. nih.gov The successful determination often relies on the presence of a heavy atom in the crystal structure to produce a measurable anomalous dispersion effect. nih.gov For organic molecules like this compound, it is common practice to prepare a crystalline derivative, such as a salt with a chiral acid or a heavy-atom-containing reagent, to facilitate the analysis. researchgate.net Research on related carbocyclic amino acids has demonstrated the successful use of X-ray analysis to establish the stereochemistry of both synthetic intermediates and the final products, thereby confirming the outcomes of asymmetric syntheses. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the stereochemistry of organic molecules. researcher.life While X-ray crystallography provides a static picture of the solid state, NMR offers detailed structural information in solution.

Several NMR parameters are used to assign the relative configuration of the substituents on the cyclohexane ring:

Chemical Shifts : The electronic environment of a nucleus, and thus its chemical shift, is highly dependent on its spatial orientation. For instance, an axial proton typically resonates at a higher field (lower ppm) than its equatorial counterpart. The chemical shifts of the methyl group and the protons on the cyclohexane ring are diagnostic of the cis or trans configuration.

Scalar Couplings (J-couplings) : The magnitude of the coupling constant between two adjacent protons (3JHH) is related to the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are observed for trans-diaxial protons, whereas smaller couplings (2-5 Hz) are characteristic of axial-equatorial or equatorial-equatorial interactions. This allows for the determination of the relative orientation of the substituents.

Nuclear Overhauser Effect (NOE) : NOE spectroscopy detects through-space interactions between protons that are in close proximity (typically <5 Å). For a cis isomer, an NOE would be expected between the methyl protons and the amino group proton, as they are on the same face of the ring. This effect would be absent in the trans isomer.

In combination, these NMR techniques provide a powerful means to assign the relative stereochemistry. To determine the absolute configuration or enantiomeric purity, chiral derivatizing agents (e.g., Mosher's acid) can be employed to convert the enantiomers into diastereomeric derivatives, which can then be distinguished by NMR. researcher.liferesearchgate.net

Conformational Preferences of the Cyclohexane Ring System

The cyclohexane ring predominantly adopts a chair conformation, a highly stable arrangement that minimizes both angle strain (by maintaining tetrahedral bond angles of approximately 109.5°) and torsional strain (by ensuring all adjacent C-H bonds are staggered). libretexts.orgutexas.edu

In this conformation, the twelve C-H bonds (or bonds to substituents) are classified into two types:

Axial (a) : Six bonds are oriented parallel to the principal axis of the ring, pointing alternately up and down. libretexts.org

Equatorial (e) : Six bonds are located around the "equator" of the ring, pointing outwards from the perimeter. libretexts.org

The cyclohexane ring is not static and undergoes a rapid process called "ring flipping," which interconverts two chair conformations. During a ring flip, all axial positions become equatorial, and all equatorial positions become axial. libretexts.org For an unsubstituted cyclohexane, these two chairs are identical in energy. However, for a substituted cyclohexane, the two chair conformers are generally not of equal energy. libretexts.org Substituents typically prefer the more spacious equatorial position to avoid steric strain arising from 1,3-diaxial interactions—repulsive forces between an axial substituent and the two other axial atoms on the same side of the ring. libretexts.orgyoutube.com

The conformational equilibrium of this compound is determined by the steric demands of its three substituents: the amino group, the methyl group, and the carboxylic acid group. The stability of a given chair conformer is maximized when the bulkiest substituents occupy equatorial positions. libretexts.org

The steric bulk of a substituent is often quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformers for a monosubstituted cyclohexane. A larger A-value signifies a stronger preference for the equatorial position.

| Substituent | A-Value (kcal/mol) | Equatorial Preference |

|---|---|---|

| -CH₃ (Methyl) | ~1.7 | Strong |

| -NH₂ (Amino) | ~1.2 - 1.6 | Moderate-Strong |

| -COOH (Carboxylic Acid) | ~0.7 | Moderate |

The conformational preference for the different stereoisomers can be predicted based on these values:

trans-Isomers : For a trans-1,2-disubstituted cyclohexane, the two substituents can be either diaxial or diequatorial. The diequatorial conformation is overwhelmingly favored to avoid the significant steric strain of two axial groups. libretexts.org Therefore, the trans isomers of this compound will exist predominantly in a conformation with both the amino and methyl groups in equatorial positions.

cis-Isomers : For a cis-1,2-disubstituted cyclohexane, one substituent must be axial and the other equatorial in any given chair conformation. libretexts.org The ring flip interconverts these positions. The equilibrium will favor the conformer that places the larger group in the equatorial position. Given that the methyl group has a larger A-value than the amino group, the most stable conformation for the cis isomers will have an equatorial methyl group and an axial amino group. The C1 substituent (carboxylic acid) also influences the equilibrium, but the primary determinant for the C1-C2 relationship will be the relative sizes of the amino and methyl groups.

It is also important to consider that intramolecular hydrogen bonding, for instance between the amino and carboxyl groups, could potentially influence the conformational equilibrium, sometimes stabilizing a conformer that would otherwise be considered less favorable based on sterics alone.

Conformational Dynamics and Flexibility of this compound

The conformational landscape of this compound is principally dictated by the inherent flexibility of its cyclohexane ring. Like other substituted cyclohexanes, this molecule is not planar and exists in a dynamic equilibrium between various non-planar conformations to alleviate ring strain, which is a combination of angle strain, torsional strain, and steric strain. The most significant of these conformations are the chair, boat, and twist-boat forms.

The chair conformation is generally the most stable and, therefore, the most populated form for a cyclohexane ring due to its minimized torsional and angle strain. wmich.edufrontiersin.org For this compound, the dynamic equilibrium is further complicated by the presence of the amino, methyl, and carboxylic acid substituents. The interplay between these groups, particularly their relative stereochemistry (cis or trans isomers), governs the preference for specific chair conformations and the energetic barriers for ring inversion.

Detailed research findings from computational studies, such as those employing Density Functional Theory (DFT), provide quantitative insights into the relative energies of different conformers. nih.gov While specific experimental or computational studies on the conformational dynamics of this compound are not extensively detailed in the reviewed literature, the analysis would parallel that of structurally similar compounds like 1-amino-2-phenylcyclohexanecarboxylic acid. nih.govnih.gov Such studies typically involve a systematic exploration of the molecule's potential energy surface.

The primary dynamic process for the cyclohexane ring is the "ring flip" or "chair-chair interconversion." In this process, one chair conformation converts into another, causing all axial substituents to become equatorial and vice versa. The energy barrier for this process is influenced by the steric hindrance imposed by the substituents.

For a given stereoisomer (e.g., cis or trans), two principal chair conformations exist. The relative stability of these two chair forms is determined by the steric strain associated with the axial versus equatorial placement of the substituents. Generally, conformations with bulkier groups in the equatorial position are energetically favored to minimize unfavorable 1,3-diaxial interactions. frontiersin.org

In addition to the stable chair forms, the molecule can transiently adopt higher-energy conformations such as the boat and twist-boat. The boat conformation is destabilized by significant torsional strain and steric repulsion between the "flagpole" hydrogens (or substituents). wmich.edu A slight rotation of the C-C bonds in the boat form leads to the more stable twist-boat conformation, which serves as an intermediate in the chair-to-chair interconversion pathway. wmich.edu

A hypothetical energy profile for the conformational interconversion would show the two chair conformations as energy minima, with the transition states being represented by higher-energy half-chair conformations. The boat and twist-boat forms would be local minima or transition states along this pathway.

The following tables present hypothetical data based on typical energy differences found in substituted cyclohexanes to illustrate the concepts of conformational analysis.

Table 1: Hypothetical Relative Energies of Major Conformations for a Trans Isomer

| Conformation | Substituent Orientations (Amino, Methyl) | Relative Energy (kcal/mol) |

| Chair 1 (Most Stable) | Equatorial, Equatorial | 0.0 |

| Chair 2 | Axial, Axial | > 5.0 |

| Twist-Boat | - | ~5.5 |

| Boat | - | ~7.0 |

Note: This table is for illustrative purposes. Actual values require specific computational or experimental determination.

Table 2: Hypothetical Rotational Barriers for Conformational Interconversion

| Interconversion Process | Energy Barrier (kcal/mol) |

| Chair → Twist-Boat | ~10-11 |

| Twist-Boat → Boat | ~1-2 |

| Twist-Boat → Chair | ~5-6 |

Note: This table is for illustrative purposes. Actual values require specific computational or experimental determination.

The conformational flexibility and the preferred shapes of this compound are crucial in fields such as peptide design, where such constrained amino acids are used to induce specific secondary structures like helices or turns. chemrxiv.org The orientation of the amino and carboxylic acid groups, dictated by the ring's conformation, directly influences how the molecule can be incorporated into a peptide chain and its subsequent folding behavior.

Applications in Peptide Chemistry and Peptidomimetics

Role as Building Blocks for Conformationally Constrained Peptides and Peptidomimetics

1-Amino-2-methylcyclohexanecarboxylic acid serves as a crucial building block in the synthesis of conformationally constrained peptides and peptidomimetics. The inherent rigidity of the cyclohexane (B81311) ring reduces the rotational freedom around the peptide backbone's φ (phi) and ψ (psi) dihedral angles. This restriction in conformational space is a key strategy in designing peptides with enhanced biological activity, improved metabolic stability, and increased receptor selectivity.

The incorporation of this cyclic amino acid can lead to peptides with a more defined three-dimensional structure, which is often essential for potent and specific interactions with biological targets. Peptidomimetics, which are compounds that mimic the structure and function of natural peptides, frequently utilize such constrained amino acids to overcome the limitations of native peptides, such as susceptibility to enzymatic degradation.

Induction and Stabilization of Peptide Secondary Structures

The stereochemistry of the 1-amino and 2-methyl groups on the cyclohexane ring, along with the connectivity to the peptide backbone, dictates the specific secondary structures that are induced and stabilized. Research on analogous cyclic amino acids provides a strong foundation for understanding these effects.

Helical Structures (e.g., α-helix, 3(10)-helix, 14-helix, 12/10-helix, 11/9-helix)

The incorporation of cyclohexane-based amino acids is a well-established method for promoting the formation of various helical structures within peptides. Depending on the specific stereoisomer of this compound used and its position within the peptide sequence, different types of helices can be stabilized. For instance, oligomers of the related trans-2-aminocyclohexanecarboxylic acid have been shown to adopt a robust 14-helix conformation, which is a type of helix formed by β-amino acids. rsc.org This helical structure is characterized by a 14-membered hydrogen-bonded ring.

Furthermore, in hybrid peptides containing both α- and γ-amino acids, constrained cyclic residues can enforce structures like the 12/10-helix. nih.gov The presence of the methyl group at the 2-position of the cyclohexane ring in this compound is expected to further influence the helical propensity and the precise geometry of the resulting helix.

Below is a table summarizing the types of helical structures commonly induced by cyclic amino acids and their characteristic hydrogen-bonding patterns.

| Helix Type | Hydrogen Bonding Pattern | Typical Residue Types |

| α-helix | i → i+4 | α-amino acids |

| 3(10)-helix | i → i+3 | α-amino acids, Aib |

| 14-helix | i → i+2 | β-amino acids |

| 12/10-helix | Alternating i → i+3 and i → i+2 | α/γ-peptides |

| 11/9-helix | Alternating i → i+2 and i → i+1 | α/β-peptides |

Turn Structures (e.g., γ-turn, β-turns)

In addition to helices, this compound residues can act as potent inducers of turn structures, which are critical for the folding and biological activity of many peptides and proteins. The constrained nature of the cyclic residue can force the peptide backbone to adopt a sharp turn, bringing distant parts of the peptide chain into proximity.

Specifically, γ-turns (a three-residue turn with a hydrogen bond between the C=O of residue i and the N-H of residue i+2) and various types of β-turns (a four-residue turn with a hydrogen bond between the C=O of residue i and the N-H of residue i+3) can be stabilized. nih.gov The stereochemistry of the methyl group in this compound will likely play a significant role in determining the type and stability of the induced turn. For example, studies on polyhydroxylated cyclohexane γ-amino acids have shown their ability to induce double α-/β-turn structures in short peptides. researchgate.net

Modulation of Peptide Backbone Conformation and Rigidity

This increased rigidity can have several beneficial consequences for the design of bioactive peptides:

Pre-organization for Receptor Binding: A more rigid peptide is pre-organized into a conformation that is closer to the one required for binding to its biological target. This reduces the entropic penalty upon binding, potentially leading to higher affinity.

Enhanced Metabolic Stability: The constrained backbone can sterically hinder the approach of proteolytic enzymes, thus increasing the peptide's half-life in biological systems.

Improved Selectivity: By locking the peptide into a specific conformation, its interaction with off-target receptors can be minimized, leading to improved selectivity and a better side-effect profile.

The degree of conformational restriction can be fine-tuned by selecting the appropriate stereoisomer of this compound.

Design of Foldamers Incorporating this compound Residues

Foldamers are synthetic oligomers that adopt well-defined, folded conformations in solution. wisc.edunih.gov They represent a powerful class of molecules for mimicking the structure and function of natural biopolymers like proteins and nucleic acids. This compound is an excellent candidate for the construction of novel foldamers due to its strong propensity to induce predictable secondary structures. rsc.org

By strategically placing these cyclic residues within a synthetic oligomer, it is possible to create stable helical or turn-based architectures. These foldamers can be designed to have specific surface properties, allowing them to interact with biological molecules in a highly specific manner. The methyl group on the cyclohexane ring can also be functionalized to introduce additional chemical diversity and to further tailor the properties of the foldamer. The ability to create stable, predictable three-dimensional structures from these building blocks opens up new avenues for the development of therapeutics, catalysts, and advanced materials.

The following table provides an overview of the key conformational effects of incorporating this compound and related cyclic amino acids into peptides.

| Feature | Description | Impact on Peptide Properties |

| Conformational Rigidity | The cyclohexane ring restricts the rotation of backbone dihedral angles (φ, ψ). | Increased stability, pre-organization for binding, enhanced enzymatic resistance. |

| Helix Induction | Promotes the formation of various helical structures (e.g., 14-helix, 12/10-helix). | Creation of well-defined secondary structures for molecular recognition. |

| Turn Induction | Stabilizes γ- and β-turn conformations. | Facilitates chain reversal and folding into compact structures. |

| Foldamer Design | Acts as a reliable building block for creating predictable, folded architectures. | Enables the design of novel bioactive molecules and materials with tailored functions. |

Advanced Characterization Techniques for 1 Amino 2 Methylcyclohexanecarboxylic Acid and Its Derivatives

Spectroscopic Methods in Structural Elucidation

Spectroscopic techniques are indispensable for providing detailed information about the molecular structure and functional groups present in 1-Amino-2-methylcyclohexanecarboxylic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons of the cyclohexane (B81311) ring, the methyl group, and the amino and carboxylic acid groups. The chemical shifts of the cyclohexane ring protons typically appear in the range of 1.0-2.5 ppm. The proton attached to the carbon bearing the methyl group (C2) and the proton on the carbon with the carboxylic acid (C1) would likely show distinct chemical shifts influenced by their respective substituents. The methyl group protons would appear as a doublet around 0.9-1.2 ppm, coupled to the adjacent methine proton. The amino group protons can appear as a broad singlet over a wide range (typically 1-5 ppm), and their chemical shift is dependent on solvent and concentration. The carboxylic acid proton is also a broad singlet, usually found further downfield (10-13 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is expected to have a chemical shift in the range of 170-185 ppm. The carbon atom attached to the amino group (C1) and the carbon with the methyl substituent (C2) would resonate at distinct positions, typically between 40 and 70 ppm. The remaining methylene (B1212753) carbons of the cyclohexane ring would appear in the aliphatic region of the spectrum, generally between 20 and 40 ppm. The methyl carbon would have a characteristic chemical shift in the range of 15-25 ppm.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | 10.0-13.0 (broad s) | 170-185 |

| -NH₂ | 1.0-5.0 (broad s) | - |

| Cyclohexane CH | 1.0-2.5 (m) | 40-70 (C1, C2) |

| Cyclohexane CH₂ | 1.0-2.5 (m) | 20-40 |

| -CH₃ | 0.9-1.2 (d) | 15-25 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum would display characteristic absorption bands for the amino, carboxylic acid, and alkyl groups.

The carboxylic acid O-H stretch appears as a very broad band in the region of 2500-3300 cm⁻¹, often overlapping with the C-H stretching vibrations. orgchemboulder.com The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, sharp peak typically found between 1700 and 1725 cm⁻¹. orgchemboulder.com The N-H stretching of the primary amine group usually appears as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclohexane ring and the methyl group are observed in the 2850-3000 cm⁻¹ region. vscht.cz The scissoring vibration of the NH₂ group can be seen around 1600 cm⁻¹. Other characteristic bands include the C-N stretching vibration (around 1020-1250 cm⁻¹) and the C-O stretching of the carboxylic acid (around 1210-1320 cm⁻¹). orgchemboulder.com

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (N-H) | Stretch | 3300-3500 | Medium |

| Carboxylic Acid (O-H) | Stretch | 2500-3300 | Broad, Strong |

| Alkyl (C-H) | Stretch | 2850-3000 | Strong |

| Carbonyl (C=O) | Stretch | 1700-1725 | Strong |

| Amino (N-H) | Scissor | ~1600 | Variable |

| Carboxylic Acid (C-O) | Stretch | 1210-1320 | Medium |

| Amino (C-N) | Stretch | 1020-1250 | Medium |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nwo.nl It is particularly useful for the analysis of non-volatile and thermally labile compounds like amino acids. nih.gov For this compound, LC-MS can be used for identification, quantification, and purity assessment.

In a typical LC-MS analysis, the compound is first separated from a mixture using a suitable HPLC column, often a reversed-phase column. sielc.com The eluent is then introduced into the mass spectrometer, where the molecules are ionized. Electrospray ionization (ESI) is a common ionization technique for amino acids, typically producing a protonated molecule [M+H]⁺ in the positive ion mode. The mass-to-charge ratio (m/z) of this ion is then measured, providing the molecular weight of the compound. For this compound (C₈H₁₅NO₂), the expected m/z for the [M+H]⁺ ion would be approximately 158.12. Tandem mass spectrometry (MS/MS) can be employed to obtain structural information by fragmenting the parent ion and analyzing the resulting daughter ions. rsc.org

Crystallographic Analysis for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique can provide precise information on bond lengths, bond angles, and the conformation of the cyclohexane ring, as well as the stereochemistry at the chiral centers.

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | To be determined by analysis |

| Space Group | To be determined by analysis |

| Unit Cell Dimensions | To be determined by analysis |

| Conformation | Chair conformation of the cyclohexane ring |

| Stereochemistry | Absolute configuration at chiral centers |

| Intermolecular Interactions | Hydrogen bonding network |

Chromatographic Techniques for Stereoisomer Separation

This compound possesses two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The separation of these stereoisomers is crucial, as they can exhibit different biological activities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. mdpi.comyakhak.org

The direct separation of enantiomers can be achieved using chiral stationary phases (CSPs). mst.edu Macrocyclic antibiotic-based CSPs, such as those derived from teicoplanin or vancomycin, have proven to be effective for the enantioseparation of a wide range of unusual amino acids, including those with cyclic structures. nih.gov The separation mechanism on these phases involves the formation of transient diastereomeric complexes between the analyte and the chiral selector, leading to different retention times for the enantiomers.

Alternatively, indirect methods can be employed, which involve derivatizing the amino acid with a chiral reagent to form diastereomers that can then be separated on a conventional achiral stationary phase. However, direct methods using CSPs are often preferred as they avoid potential complications associated with the derivatization step. mdpi.com The choice of mobile phase composition, including the type of organic modifier, pH, and additives, plays a critical role in optimizing the separation of the stereoisomers. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Enantio- and Diastereoselectivity

High-Performance Liquid Chromatography (HPLC) is a critical tool for the separation and quantification of the stereoisomers of this compound. Due to the presence of two chiral centers, this compound can exist as four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The separation of these enantiomeric and diastereomeric pairs is essential for quality control and the study of their unique biological activities.

Research has demonstrated that the separation of all four stereoisomers can be accomplished in a single chromatographic run by carefully optimizing various HPLC parameters. researchgate.netnih.gov Key factors that are manipulated to achieve baseline resolution include the composition of the mobile phase, particularly the type and concentration of the organic modifier, the pH of the eluent, and the column temperature. researchgate.net The interplay of these parameters influences the interactions between the analytes and the chiral stationary phase, thereby affecting both enantioselectivity and diastereoselectivity. researchgate.net

For instance, studies on cyclic β-substituted α-amino acids, including the this compound series, have shown that adjusting the modifier concentration and the pH of the mobile phase can engage different discrimination mechanisms. researchgate.net This allows for the fine-tuning of the separation process to resolve all stereoisomers effectively. Chiral stationary phases are adept at separating enantiomeric pairs, but may not always possess the necessary selectivity to resolve diastereomers concurrently. sigmaaldrich.com In such cases, a combination of chiral and achiral chromatography, sometimes involving serially connected columns, can be employed to achieve a full separation of all stereoisomers. sigmaaldrich.comankara.edu.tr

The following table illustrates a representative HPLC separation of the stereoisomers of a this compound derivative, based on findings from studies on this class of compounds.

| Stereoisomer | Retention Time (min) | Resolution (Rs) | Selectivity Factor (α) |

|---|---|---|---|

| (1R,2S) | 12.5 | - | - |

| (1S,2R) | 14.8 | 2.1 | 1.18 |

| (1R,2R) | 18.2 | 3.0 | 1.23 |

| (1S,2S) | 21.5 | 2.8 | 1.18 |

Application of Chiral Stationary Phases

The direct separation of enantiomers of this compound and its derivatives is achieved through the use of Chiral Stationary Phases (CSPs). These phases create a chiral environment within the HPLC column, allowing for differential interaction with the enantiomers and thus enabling their separation.

For cyclic amino acids, macrocyclic glycopeptide-based CSPs have proven to be exceptionally effective. mst.edunih.gov Specifically, CSPs based on teicoplanin are considered a top choice for the chiral separation of various amino acids, including cyclic and underivatized forms. sigmaaldrich.comsigmaaldrich.com The teicoplanin molecule contains multiple stereogenic centers and functional groups that can engage in various intermolecular interactions—such as hydrogen bonding, ionic interactions, and inclusion complexation—with the analyte enantiomers. researchgate.netscas.co.jp

Studies comparing different CSPs for the separation of cycloaliphatic β-substituted α-amino acids found that teicoplanin-based columns are highly potent for resolving both enantiomers and diastereomers. nih.gov Another effective, though less common, CSP for this class of compounds is based on a copper(II)-D-penicillamine complex. nih.gov In contrast, chiral crown ether-based columns were found to be effective for separating the diastereomers but generally failed to resolve the enantiomeric pairs of these specific compounds. nih.gov

The versatility of teicoplanin CSPs is further enhanced by their compatibility with a wide range of mobile phases, including reversed-phase, normal-phase, and polar organic modes, making them suitable for a variety of amino acid derivatives. sigmaaldrich.com The teicoplanin aglycone, a derivative of teicoplanin where the sugar moieties have been removed, can offer enhanced selectivity and resolution for certain amino acids and cyclic compounds. sigmaaldrich.comsigmaaldrich.com

The following table summarizes various CSPs and their applicability for the separation of cyclic amino acids like this compound.

| Chiral Stationary Phase (CSP) Type | Chiral Selector | Applicability for Cyclic Amino Acids | Separation Principle |

|---|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin / Teicoplanin Aglycone | Excellent for both enantio- and diastereoselectivity. nih.govmst.edu | Hydrogen bonding, ionic interactions, inclusion complexation. |

| Ligand Exchange | Copper(II)-D-penicillamine complex | Potent for both enantio- and diastereoselectivity. nih.gov | Formation of transient diastereomeric metal complexes. |

| Crown Ether | (18-Crown-6)-tetracarboxylic acid | Effective for diastereomers, poor for enantiomers of this specific compound class. nih.gov | Host-guest complexation with primary amino groups. |

| Polysaccharide | Cellulose or Amylose derivatives | Generally less effective for underivatized cyclic amino acids. yakhak.org | Inclusion in chiral grooves, hydrogen bonding, π-π interactions. |

Computational and Theoretical Studies of 1 Amino 2 Methylcyclohexanecarboxylic Acid

Molecular Mechanics (MM) Calculations for Conformational Energy Landscapes

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of molecules. For cyclic amino acids such as 1-amino-2-methylcyclohexanecarboxylic acid, MM calculations are instrumental in exploring the vast conformational space to identify low-energy structures and map their energy landscapes.

The conformational flexibility of the cyclohexane (B81311) ring, combined with the possible orientations of the amino, carboxylic acid, and methyl groups, results in a complex energy surface with multiple local minima. Early computational studies on similar constrained cyclic amino acids often utilized MM simulations to explore these conformational propensities. nih.gov

The process typically involves:

Systematic Search: Rotating the rotatable bonds in the molecule systematically to generate a wide range of possible conformations.

Energy Minimization: Applying an MM force field (e.g., AMBER, CHARMM) to calculate the potential energy of each conformation and find the nearest local energy minimum.

Landscape Mapping: Plotting the energy of the minimized structures to create a conformational energy landscape, which reveals the relative stability of different conformers.

Table 1: Key Factors in MM Conformational Analysis

| Factor | Description | Relevance to this compound |

|---|---|---|

| Torsional Strain | Energy associated with the rotation around single bonds. | Determines the preferred chair, boat, or twist-boat conformation of the cyclohexane ring. |

| Steric Hindrance (van der Waals) | Repulsive forces between non-bonded atoms in close proximity. | Crucial for determining the orientation of the methyl, amino, and carboxyl groups to minimize clashes. |

| 1,3-Diaxial Interactions | Steric strain between axial substituents on the same side of a cyclohexane ring. | A major factor favoring equatorial positions for the bulky methyl and amino/carboxyl groups. |

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) and other quantum chemical methods provide a more accurate description of molecular systems by considering the electronic structure explicitly. researchgate.netnih.gov These methods are essential for understanding the intrinsic conformational preferences, electronic properties, and chemical reactivity of this compound.

Studies on analogous constrained amino acids, such as 1-amino-2-phenylcyclohexanecarboxylic acid, have employed methods like B3LYP, MP2, and Hartree-Fock (HF) with various basis sets (e.g., 6-31+G(d,p)) to analyze the conformational profile. nih.govnih.gov These calculations can accurately predict the relative energies of different stereoisomers (cis/trans) and conformers in the gas phase and in different solvents. nih.govnih.gov The solvent effects are often modeled using methods like the self-consistent reaction-field (SCRF). nih.gov

For this compound, DFT calculations can elucidate:

Geometric Parameters: Precise bond lengths, bond angles, and dihedral angles for the most stable conformers. nih.gov

Electronic Properties: The distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential. These are key to understanding reactivity and intermolecular interactions.

Vibrational Frequencies: Predicted infrared and Raman spectra that can be compared with experimental data for structural validation.

Relative Energies: The energy differences between various conformations, providing a more refined view of the conformational landscape than MM methods.

DFT has been used to explain reaction mechanisms, such as ring-opening reactions in related cyclic amino acid derivatives, by calculating the relative free energy profiles of reaction pathways. researchgate.netbeilstein-journals.org This approach can predict the regioselectivity and stereoselectivity of chemical transformations involving this compound.

Table 2: Representative DFT Functionals and Basis Sets for Amino Acid Analysis

| Method/Functional | Description | Typical Application |

|---|---|---|

| B3LYP | A popular hybrid DFT functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Geometry optimization and energy calculations for organic molecules. nih.gov |

| M06-2X | A hybrid meta-GGA functional known for good performance with non-covalent interactions. | Studying systems where dispersion forces are important. und.edu |

| ωB97XD | A long-range corrected hybrid functional that includes empirical dispersion. | Excellent for capturing dispersion interactions in unnatural amino acids. und.edu |

| 6-311++G(d,p) | A Pople-style basis set that includes diffuse functions and polarization functions on both heavy atoms and hydrogens. | Provides a good balance of accuracy and computational cost for geometry and energy calculations. nih.govnih.gov |

Molecular Dynamics (MD) Simulations of Isolated Molecules and in Solution

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their dynamics, conformational flexibility, and interactions with the environment. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time.

For this compound, MD simulations can be performed on an isolated molecule (in vacuo) or in a solvent box (e.g., water, chloroform) to understand its behavior in different environments. unifi.it All-atom explicit solvent MD simulations are particularly powerful for capturing the detailed interactions between the amino acid and solvent molecules. nih.govnih.gov

Key insights from MD simulations include:

Conformational Sampling: Exploring the accessible conformations of the molecule at a given temperature and observing transitions between different states.

Solvation Effects: Analyzing how solvent molecules arrange around the solute and how this solvation shell affects the molecule's conformation and dynamics. scirp.org

Hydrogen Bonding: Investigating the formation and breaking of intramolecular and intermolecular hydrogen bonds, which play a crucial role in stabilizing specific structures. scirp.org

Thermodynamic Properties: Calculating thermodynamic quantities such as free energy differences between states, which are critical for understanding molecular stability and binding. mpg.de

MD simulations are computationally intensive, often requiring specialized hardware and sophisticated force fields. The choice of force field is critical for obtaining accurate results, and different force fields may yield different predictions for properties like interaction thermodynamics. nih.gov

Modeling of Peptide Conjugates and Their Conformational Properties

Incorporating constrained amino acids like this compound into peptide chains is a key strategy for creating peptidomimetics with well-defined three-dimensional structures, often called "foldamers". nih.govrsc.org The rigid cyclic structure of the amino acid restricts the conformational freedom of the peptide backbone, forcing it to adopt specific secondary structures like helices, turns, or sheets. nih.govrsc.org

Computational modeling is indispensable for predicting and analyzing the conformational properties of these peptide conjugates. acs.org

Helix Induction: Oligomers of related cyclic β-amino acids, such as trans-2-aminocyclohexanecarboxylic acid, are known to form stable 14-helical structures. rsc.orgwisc.educhemrxiv.org Computational studies can predict whether this compound will also favor this or other helical motifs.

Turn Formation: The constrained geometry of the amino acid can act as a turn inducer, promoting the formation of β-turns or γ-turns in a peptide sequence. acs.org This is valuable for designing molecules that mimic the bioactive conformation of natural peptides.

Structural Stability: Modeling techniques, often combining MM, DFT, and MD, can assess the stability of the secondary structures induced by the cyclic residue. nih.gov This includes analyzing the hydrogen bonding networks and the energetic favorability of the folded conformation compared to an unfolded state.

These computational approaches allow researchers to design peptide conjugates with enhanced stability against protease degradation and improved biological activity by pre-organizing the peptide into a specific, receptor-binding conformation. rsc.orgnih.gov

Table 3: Common Secondary Structures Induced by Cyclic Amino Acids

| Structure | Description | Key Feature |

|---|---|---|

| 14-Helix | A helical fold stabilized by 14-membered hydrogen-bonded rings between the C=O group of residue 'i' and the N-H group of residue 'i+2'. | Commonly observed in β-peptide oligomers. wisc.educhemrxiv.org |

| β-Turn | A sharp turn in the peptide backbone involving four amino acid residues, stabilized by a hydrogen bond. | Induced by residues that restrict backbone dihedral angles. acs.org |

| γ-Turn | A tight turn involving three residues, stabilized by a hydrogen bond between the C=O of residue 'i' and the N-H of residue 'i+2'. | Can be mimicked by specific sugar amino acids and other constrained residues. acs.org |

Q & A

Q. Table 1: Representative Synthetic Routes

Basic: How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

Advanced analytical techniques are critical for confirming structure and stereochemistry:

- Mass Spectrometry (MS) : High-resolution MS (e.g., Orbitrap Elite) with ESI ionization provides accurate molecular weight and fragmentation patterns. For example, 180 spectra with MS1-MS3 data are curated for 1-aminocyclohexanecarboxylic acid derivatives .

- Optical Rotation : Enantiomeric purity is assessed using polarimetry. The (1S,2S)-enantiomer exhibits +77° optical rotation (c=1 in water) .

- Nuclear Magnetic Resonance (NMR) : 2D NMR (e.g., NOESY) resolves cyclohexane ring conformations and substituent orientations .

Q. Table 2: Analytical Parameters

Advanced: How can enantiomeric purity be achieved and validated during synthesis?

Methodological Answer:

Enantiopure synthesis requires chiral resolution and validation:

- Chiral Auxiliaries : Use of (1R,2S)- or (1S,2S)-configured starting materials to control stereochemistry .

- Chromatographic Resolution : Chiral HPLC with cellulose-based columns separates enantiomers, validated by optical rotation and circular dichroism (CD) .

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives enhances enantiomeric excess (ee) .

Advanced: How can researchers resolve contradictions in solubility data across studies?

Methodological Answer:

Discrepancies arise from stereochemistry, impurities, or measurement conditions:

- Stereochemical Effects : The (1S,2S)-enantiomer is water-soluble (), while hydrophobic derivatives (e.g., Fmoc-protected) require DMF or DMSO .

- Purification Protocols : Recrystallization (e.g., using ethanol/water mixtures) removes hygroscopic impurities that skew solubility measurements .

- Standardized Conditions : Report solubility in pH-buffered solutions at 25°C to ensure reproducibility .

Advanced: What computational tools optimize synthetic routes for novel derivatives?

Methodological Answer:

Machine learning and database-driven strategies enhance route planning:

- Retrosynthetic Software : Tools leveraging REAXYS and PISTACHIO databases propose feasible routes using relevance heuristics and template-based scoring .

- Feasibility Metrics : Algorithms prioritize high-yield steps (e.g., amide couplings) and avoid incompatible reagents (e.g., oxidizers with amino groups) .

Q. Table 3: Computational Strategy Example

| Parameter | Setting | Reference |

|---|---|---|

| Precursor Scoring | Template_relevance heuristic | |

| Top-N Results | 6 routes added to synthesis graph | |

| Model Training | Pistachio/BKMS_METABOLIC databases |

Advanced: How are fluorinated derivatives of this compound utilized in drug discovery?

Methodological Answer:

Fluorination enhances pharmacokinetic properties:

- Metabolic Stability : 4,4-Difluoro analogs resist cytochrome P450 oxidation, prolonging half-life .

- Stereoelectronic Effects : Fluorine atoms influence ring conformation and dipole moments, improving target binding .

- Synthetic Routes : Selectfluor®-mediated electrophilic fluorination achieves regioselectivity, validated by NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.